Thymidine, 4'-azido-2',3'-didehydro-3'-deoxy-
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Overview
Description
Thymidine, 4’-azido-2’,3’-didehydro-3’-deoxy- is a synthetic nucleoside analog that has garnered significant attention in the field of antiviral research, particularly for its potential in treating human immunodeficiency virus (HIV) infections. This compound is structurally related to thymidine, a natural nucleoside found in DNA, but with modifications that enhance its antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 4’-azido-2’,3’-didehydro-3’-deoxy- typically involves the modification of thymidine through a series of chemical reactions. One common method includes the radical deoxygenation of ribonucleosides to produce 2’,3’-dideoxynucleosides and 2’,3’-didehydro-2’,3’-dideoxynucleosides . The process involves the use of environmentally friendly and low-cost reagents such as tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) instead of hazardous reagents like Bu3SnH and AIBN .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of green chemistry principles is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Thymidine, 4’-azido-2’,3’-didehydro-3’-deoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the azido group or other functional groups in the molecule.
Reduction: The azido group can be reduced to an amine under specific conditions.
Substitution: The azido group can be substituted with other functional groups to create different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group can yield amine derivatives, while substitution reactions can produce a variety of functionalized nucleosides .
Scientific Research Applications
Thymidine, 4’-azido-2’,3’-didehydro-3’-deoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its effects on DNA synthesis and repair mechanisms.
Medicine: Investigated as a potential antiviral agent, particularly against HIV.
Industry: Utilized in the development of antiviral drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Thymidine, 4’-azido-2’,3’-didehydro-3’-deoxy- involves its incorporation into viral DNA during replication. The compound acts as a chain terminator, preventing the elongation of the viral DNA strand. This inhibition is primarily due to the presence of the azido group, which disrupts the normal function of the viral reverse transcriptase enzyme . The molecular targets include the viral reverse transcriptase and the DNA polymerase enzymes .
Comparison with Similar Compounds
Similar Compounds
Zidovudine (AZT): Another nucleoside analog with a similar mechanism of action but different structural modifications.
Stavudine (d4T): A related compound with similar antiviral properties but different pharmacokinetic profiles.
Uniqueness
Thymidine, 4’-azido-2’,3’-didehydro-3’-deoxy- is unique due to its specific structural modifications, which confer enhanced stability and efficacy compared to other nucleoside analogs. Its ability to act as a chain terminator in viral DNA synthesis makes it a potent antiviral agent .
Properties
CAS No. |
140226-08-0 |
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Molecular Formula |
C10H11N5O4 |
Molecular Weight |
265.23 g/mol |
IUPAC Name |
1-[(2R,5S)-5-azido-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11N5O4/c1-6-4-15(9(18)12-8(6)17)7-2-3-10(5-16,19-7)13-14-11/h2-4,7,16H,5H2,1H3,(H,12,17,18)/t7-,10+/m1/s1 |
InChI Key |
LBKOJHCKIMQJPQ-XCBNKYQSSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@](O2)(CO)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)(CO)N=[N+]=[N-] |
Origin of Product |
United States |
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